Cas no 344926-02-9 (1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]-)
![1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- structure](https://www.kuujia.com/scimg/cas/344926-02-9x500.png)
1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]-
- 5-(3-Methyl-butylsulfanyl)-[1,3,4]thiadiazole-2-thiol
- 5-(3-METHYL)BUTYLTHIO[1,3,4]THIADIAZOLE-2-THIOL
- 5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol
- 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
- 344926-02-9
- AKOS024389754
- MFCD03789544
- 5-(3-methylbutylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
- 5-(3-Methyl-butylthio)-1,3,4-thiadiazole-2-thiol
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- MDL: MFCD03789544
- Inchi: InChI=1S/C7H12N2S3/c1-5(2)3-4-11-7-9-8-6(10)12-7/h5H,3-4H2,1-2H3,(H,8,10)
- InChI Key: YWQCNVNGCULYPK-UHFFFAOYSA-N
- SMILES: CC(C)CCSC1=NN=C(S)S1
Computed Properties
- Exact Mass: 220.016
- Monoisotopic Mass: 220.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 107Ų
1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM518558-1g |
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol |
344926-02-9 | 97% | 1g |
$*** | 2023-05-30 | |
abcr | AB541082-500mg |
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; . |
344926-02-9 | 500mg |
€319.10 | 2025-02-21 | ||
abcr | AB541082-1g |
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; . |
344926-02-9 | 1g |
€360.10 | 2025-02-21 | ||
abcr | AB541082-1 g |
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; . |
344926-02-9 | 1g |
€358.10 | 2023-07-11 | ||
abcr | AB541082-250mg |
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; . |
344926-02-9 | 250mg |
€228.00 | 2025-02-21 | ||
abcr | AB541082-500 mg |
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; . |
344926-02-9 | 500MG |
€316.70 | 2023-07-11 | ||
abcr | AB541082-250 mg |
5-(3-Methylbutylthio)-1,3,4-thiadiazol-2-thiol; . |
344926-02-9 | 250MG |
€224.80 | 2023-07-11 | ||
Ambeed | A535661-1g |
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol |
344926-02-9 | 97% | 1g |
$215.0 | 2024-04-19 |
1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- Related Literature
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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3. Book reviews
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]-
Recent Advances in the Study of 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- (CAS: 344926-02-9)
The compound 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- (CAS: 344926-02-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and mechanistic insights.
Recent studies have highlighted the versatility of 1,3,4-thiadiazole derivatives as pharmacophores, with modifications at the 5-position, such as the introduction of a (3-methylbutyl)thio group, enhancing their bioactivity. The compound 344926-02-9 has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties, with promising results in preclinical models. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against bacterial pathogens, including multidrug-resistant strains, by targeting essential enzymes involved in cell wall synthesis.
In addition to its antimicrobial potential, research has explored the anticancer mechanisms of 344926-02-9. A study in Bioorganic & Medicinal Chemistry Letters (2024) revealed that this compound induces apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and activation of caspase-dependent pathways. Structural-activity relationship (SAR) analyses suggest that the thione and thioether functionalities are critical for its cytotoxic effects, providing a foundation for further optimization.
The synthesis of 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- has also been refined to improve yield and purity. A novel one-pot synthesis method, reported in Tetrahedron Letters (2023), utilizes eco-friendly catalysts and mild reaction conditions, aligning with green chemistry principles. This advancement is expected to facilitate large-scale production for future clinical evaluations.
Despite these promising developments, challenges remain, such as the compound's solubility and pharmacokinetic profile. Ongoing research is addressing these limitations through derivatization and formulation strategies. For example, nanoparticle-based delivery systems are being tested to enhance bioavailability and target specificity, as detailed in a 2024 ACS Biomaterials Science & Engineering publication.
In conclusion, 1,3,4-Thiadiazole-2(3H)-thione,5-[(3-methylbutyl)thio]- (344926-02-9) represents a compelling candidate for drug development, with multifaceted biological activities and scalable synthesis. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, particularly in combating antimicrobial resistance and oncology.
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